molecular formula C24H20ClN3O3S2 B2419287 N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1049968-86-6

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide

Cat. No. B2419287
CAS RN: 1049968-86-6
M. Wt: 498.01
InChI Key: TVLOCWHSLXUVRO-UHFFFAOYSA-N
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Description

“N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide” is a type of benzothiazole sulfonamide . Benzothiazole sulfonamides are synthesized from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines .


Synthesis Analysis

The synthesis of benzothiazole sulfonamides starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole sulfonamides include S oxidation/S-N coupling, S-N coupling/S-oxidation sequence, and S-oxidation/S-F bond formation/SuFEx approach .

Scientific Research Applications

Molecular Structure and Reactivity

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide and its derivatives exhibit a complex structure and reactivity pattern. These compounds have been a subject of interest due to their interaction with various nitrogen nucleophiles, leading to the formation of a wide range of derivatives including aminothiazole, aminooxazole, and other heterocyclic compounds. The structural features of these compounds, such as the benzo[d]thiazolyl moiety and the sulfonyl group, contribute to their unique reactivity and potential biological activities (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

Antimicrobial and Antifungal Properties

Compounds structurally similar to this compound have shown promising antimicrobial and antifungal properties. Thiazole derivatives, in particular, have been reported to possess significant antimicrobial activities against various bacterial and fungal species. The presence of certain substituents, like hydroxy and amino groups, tends to enhance these activities, indicating the role of molecular structure in determining the biological efficacy of these compounds (A. Chawla, 2016).

Anticancer Potential

The benzothiazole moiety present in these compounds has been linked to anticancer activities. Specifically, some derivatives have been evaluated against various cancer cell lines and have shown moderate to excellent activity, suggesting their potential use as anticancer agents. The design, synthesis, and evaluation of these compounds provide valuable insights into the structure-activity relationships that govern their biological activities (B. Ravinaik et al., 2021).

Biochemical Impacts and Insecticidal Properties

Interestingly, some sulfonamide thiazole derivatives have also been studied for their biochemical impacts and potential use as insecticidal agents. These studies have involved examining the toxicological and biochemical parameters of these compounds, especially their effects against certain pests like the cotton leafworm. Such research underscores the broad spectrum of potential applications of these compounds, extending beyond their antimicrobial and anticancer properties (Nanees N. Soliman et al., 2020).

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3S2/c25-16-11-13-17(14-12-16)33(30,31)28-15-5-9-21(28)23(29)26-19-7-2-1-6-18(19)24-27-20-8-3-4-10-22(20)32-24/h1-4,6-8,10-14,21H,5,9,15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLOCWHSLXUVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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